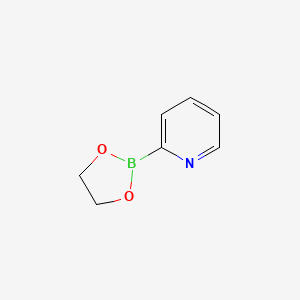
3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
Descripción general
Descripción
“3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine” is a chemical compound with the empirical formula C10H9N3O and a molecular weight of 187.20 . It is a solid substance . This compound is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a 1,2,4-oxadiazole ring, which in turn is attached to a cyclopropyl group . The SMILES string representation of this molecule is C1(C2=NOC(C3CC3)=N2)=CC=CN=C1 .Physical and Chemical Properties Analysis
“this compound” is a solid substance . Unfortunately, specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Aplicaciones Científicas De Investigación
Therapeutic Applications
Oxadiazoles, including the 1,3,4-oxadiazole ring, are prominent in the development of novel therapeutic agents due to their effective binding with different enzymes and receptors through multiple weak interactions. This structural feature facilitates an array of bioactivities, leading to the development of compounds with high therapeutic potency for treating various diseases. Research highlights oxadiazole-based compounds' roles in anticancer, antibacterial, antifungal, antitubercular, anti-inflammatory, and antiviral activities, among others, showcasing their significant development value in medicinal chemistry (Verma et al., 2019).
Material Science and Polymer Applications
The oxadiazole scaffold is also integral to material science, particularly in the development of chemosensors and fluorescent materials. Oxadiazole derivatives are known for their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites, making them suitable for metal-ion sensors. Their applications extend to organic electronics, highlighting the versatility of oxadiazole compounds in creating advanced materials with tailored properties (Sharma et al., 2022).
Synthetic Approaches
Innovative synthetic routes for oxadiazole derivatives have been developed, emphasizing the importance of these compounds in both pharmacological applications and material science. The synthesis techniques often involve dehydrogenative cyclization, oxidative cyclization, and condensation cyclization, among others, showcasing the chemical versatility and potential for creating diverse compounds with specific functionalities (Kayukova, 2005).
Safety and Hazards
Direcciones Futuras
While specific future directions for “3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine” are not available, oxadiazoles in general are of considerable interest in various fields such as material science, medicinal chemistry, and high energy molecules . They are being explored for their potential in drug discovery, particularly as anti-infective agents .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been reported to exhibit anti-infective properties . They have shown activity against a variety of microorganisms, including bacteria and fungi .
Mode of Action
It is known that 1,2,4-oxadiazoles, a class of compounds to which this compound belongs, interact with their targets in a way that results in anti-infective activity
Biochemical Pathways
Considering the anti-infective properties of similar compounds, it can be inferred that this compound may interfere with the biochemical pathways essential for the survival and proliferation of the infecting organisms . The downstream effects of such interference would likely include the inhibition of growth or even the death of the targeted organisms.
Result of Action
Based on the reported anti-infective properties of similar compounds, it can be inferred that this compound may exert its effects by inhibiting the growth of or killing the targeted organisms .
Propiedades
IUPAC Name |
5-cyclopropyl-3-pyridin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-2-8(6-11-5-1)9-12-10(14-13-9)7-3-4-7/h1-2,5-7H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPXFMBPDVRIJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801249431 | |
| Record name | 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801249431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31827-43-7 | |
| Record name | 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31827-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801249431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[Bis(dimethylamino)methylene]malononitrile](/img/structure/B3259353.png)
![1,3-Dimethyl 2-[bis(dimethylamino)methylidene]propanedioate](/img/structure/B3259357.png)








